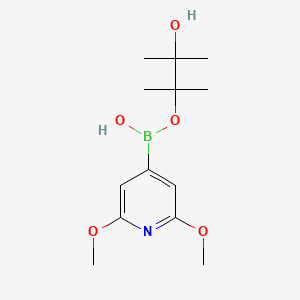![molecular formula C15H19N3O4S B13827693 Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate](/img/structure/B13827693.png)
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate is a chemical compound with the molecular formula C15H19N3O4S and a molecular weight of 337.39 g/mol . It is known for its applications in research and development, particularly in the fields of chemistry and biology. This compound is also referred to by several synonyms, including Pyridinium, 1-methyl-4-(methylphenylhydrazono)methyl-, methyl sulfate .
Méthodes De Préparation
The synthesis of Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate involves several steps. One common synthetic route includes the reaction of 1-methyl-4-formylpyridinium with methylphenylhydrazine under specific conditions to form the hydrazone intermediate. This intermediate is then treated with methyl sulfate to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Analyse Des Réactions Chimiques
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It finds use in the production of dyes and pigments, owing to its chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate can be compared with other similar compounds, such as:
- 1-Methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]pyridinium methyl sulfate
- Citrus Yellow
- Maxilon Yellow 4GL
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical behavior, making it suitable for particular research and industrial applications .
Propriétés
Formule moléculaire |
C15H19N3O4S |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-[(E)-(1,2-dimethylpyridin-1-ium-4-yl)methylideneamino]-N-methylaniline;hydrogen sulfate |
InChI |
InChI=1S/C15H18N3.H2O4S/c1-13-11-14(9-10-17(13)2)12-16-18(3)15-7-5-4-6-8-15;1-5(2,3)4/h4-12H,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
DUPIAKQZLKLLRW-UHFFFAOYSA-M |
SMILES isomérique |
CC1=[N+](C=CC(=C1)/C=N/N(C)C2=CC=CC=C2)C.OS(=O)(=O)[O-] |
SMILES canonique |
CC1=[N+](C=CC(=C1)C=NN(C)C2=CC=CC=C2)C.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
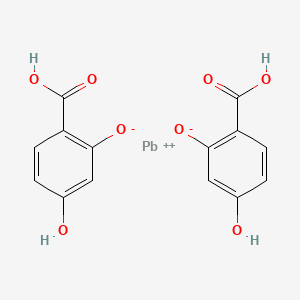
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)
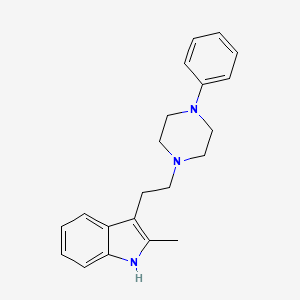
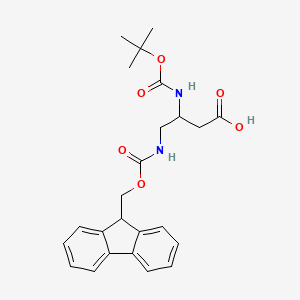
methanol](/img/structure/B13827656.png)
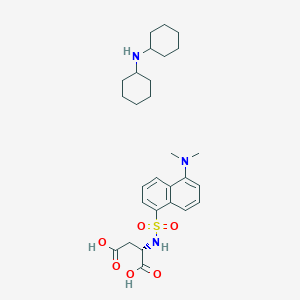

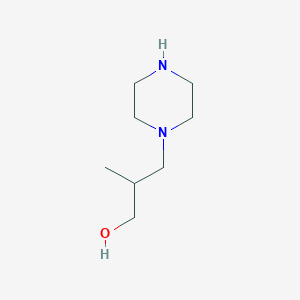

![1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13827676.png)
